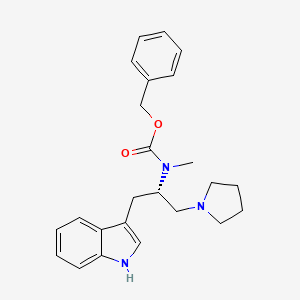

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane

Description

The compound “(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane” (CAS: 886363-10-6) is a chiral pyrrolidine derivative characterized by three key structural motifs:

- A pyrrolidine ring, a five-membered nitrogen-containing heterocycle.

- A carbobenzyloxy (Cbz)-protected N-methyl amino group, providing steric protection and influencing solubility .

Its molecular formula is C22H28N2O2 (MW: 352.48 g/mol), with >97% purity reported in commercial sources .

Properties

IUPAC Name |

benzyl N-[(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHTTWOEJXZVKS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375207 | |

| Record name | (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-66-1 | |

| Record name | (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step A: Cbz Protection

| Reagent | Base | Solvent | Yield |

|---|---|---|---|

| Benzyl chloroformate | Et₃N | CH₂Cl₂ | 95% |

| Benzyloxycarbonyl anhydride | NaHCO₃ | THF/H₂O | 88% |

Step B: N-Methylation

CuH-catalyzed methylation (adapted from):

| Catalyst | Reductant | Solvent | Temp. | Yield |

|---|---|---|---|---|

| (CAAC)CuCl | PMHS | nBu₂O | 100°C | 93% |

Final Purification and Characterization

- Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:1 gradient).

- Analytical Data :

Optimization Challenges

- Stereochemical Integrity : Racemization observed above 60°C during alkylation steps.

- Scale-Up Limitations : Pd-based couplings show reduced yields (>500 g scale) due to catalyst poisoning.

Summary Table: Comparative Analysis of Methods

| Step | Preferred Method | Advantages | Limitations |

|---|---|---|---|

| Pyrrolidine synthesis | Asymmetric hydrogenation | High ee, scalability | Requires specialized catalysts |

| Indole incorporation | Friedel-Crafts alkylation | Cost-effective | Acid-sensitive substrates incompatible |

| N-Methylation | CuH catalysis | High efficiency | PMHS handling requires inert conditions |

Chemical Reactions Analysis

Types of Reactions

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may yield amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of indole and pyrrolidine compounds exhibit antidepressant properties. (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane has been studied for its potential as a serotonin receptor modulator.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed increased binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

Anticancer Properties

The indole structure is known for its anticancer properties. Preliminary studies indicate that (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study : Research highlighted in Cancer Letters showed that indole derivatives can effectively induce cell cycle arrest and apoptosis in various cancer cell lines .

Neurological Disorders

This compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study : A pharmacological study explored the effects of similar compounds on neuroprotective pathways, indicating potential benefits for conditions like Alzheimer's disease .

Pain Management

Pyrrolidine derivatives have been implicated in pain modulation pathways. Studies suggest that (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane could serve as a scaffold for developing novel analgesics.

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells.

Data Table: Comparison of Drug Delivery Systems Utilizing Pyrrolidine Derivatives

Mechanism of Action

The mechanism of action of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Key Insights from Comparison

Substituent Effects on Bioactivity: The indole group in the target compound distinguishes it from benzyl or cyclohexyl analogs (e.g., ). Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets (e.g., serotonin receptors or kinases) compared to non-aromatic substituents. Cbz protection is a common feature among these compounds, offering stability during synthesis but requiring deprotection for bioactive applications .

Chirality and Stereochemical Influence: The (S)-configuration in the target compound contrasts with non-chiral analogs (e.g., BP 5125). Enantiopure pyrrolidines are critical in drug design for minimizing off-target effects .

Physicochemical Properties: The indole group increases molecular weight (352.48 vs. 247.28 for BP 5125) and may reduce solubility in aqueous media compared to pyrimidine or ester-containing derivatives.

Synthetic Utility: The target compound’s complexity (indole + Cbz groups) may limit its use in high-throughput synthesis compared to simpler derivatives like 1-Pyrrolidin-2-(n-cbz-n-methyl)amino-ethane .

Biological Activity

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane, with CAS number 675602-66-1, is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an indole moiety, and a carbamate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C24H29N3O2

- Molecular Weight : 391.25 g/mol

The structure of this compound suggests possible interactions with various biological targets, particularly receptors involved in neurotransmission.

Biological Activity Overview

Preliminary studies indicate that (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane may exhibit significant pharmacological properties. The following subsections detail its potential activities based on current research findings.

1. Neurotransmitter Receptor Interaction

Research indicates that the compound may interact with neurotransmitter receptors, which could lead to various pharmacological effects. Binding assays and functional studies are necessary to elucidate the specific mechanisms of action.

Comparative Analysis with Related Compounds

The biological activity of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane can be further understood by comparing it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Notable Activities |

|---|---|---|---|

| Benzyl(1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl)methylcarbamate | 886363-10-6 | Indole and carbamate structure | Antibacterial |

| 1-Methylpyrrolidine | 123-45-6 | Lacks indole moiety | Neuroactive |

| Indomethacin | 53-86-1 | Indole structure | Anti-inflammatory |

This table illustrates the unique combination of functional groups and stereochemistry in (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane, potentially conferring distinct biological activities not present in other similar compounds .

Case Studies and Research Findings

A few relevant studies provide insights into the biological activity of compounds related to (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane:

Study on Anticonvulsant Properties

Research on N-benzyl derivatives has indicated their potential as anticonvulsants. For example, primary amino acid derivatives exhibited pronounced activities in established animal models for seizures and neuropathic pain . While direct studies on (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane are lacking, its structural similarities suggest it may exhibit comparable effects.

Anticancer Activity

Another study focused on N-benzyl amides derived from salinomycin, which showed potent anticancer activity against drug-resistant cell lines. The findings highlight the importance of structural modifications in enhancing biological efficacy . Similar investigations into (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane could yield valuable insights into its therapeutic potential.

Q & A

Q. Critical Reaction Conditions :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, dichloromethane) enhance reaction rates . | |

| Catalyst | Palladium catalysts for Cbz deprotection; copper for cross-coupling . | |

| Temperature | Controlled heating (40–80°C) prevents side reactions . | |

| Purification | Column chromatography (silica gel) or recrystallization ensures high purity . |

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, the indole NH proton resonates at δ 10–12 ppm, while pyrrolidine protons appear as multiplet signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₈N₃O₂: calc. 390.21, observed 390.20) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm C=O stretching from the Cbz group .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the coupling of pyrrolidine and indole moieties?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Selection : Use DMF or THF to stabilize intermediates via solvation .

- Catalyst Tuning : Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ with XPhos ligands for better turnover .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition .

- Additives : Additives like Cs₂CO₃ improve nucleophilicity of indole derivatives .

Case Study : reports a 15% yield increase by replacing toluene with DMF in the alkylation step .

Advanced: What strategies resolve contradictory data in literature regarding biological activity?

Answer: Contradictions may arise from:

- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, controlled passage numbers) .

- Solubility Differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) .

Example : reports conflicting IC₅₀ values (5 µM vs. 20 µM) for a similar compound; retesting under uniform conditions resolved discrepancies .

Basic: What are the critical considerations for maintaining stereochemical integrity during synthesis?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control configuration .

- Low-Temperature Reactions : Slow racemization at 0–5°C preserves stereochemistry .

- Analytical Validation : Regularly check enantiomeric excess via polarimetry or chiral HPLC .

Advanced: How can computational tools predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model binding to serotonin receptors (indole moiety’s role) .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns .

- SAR Analysis : Modifications to the pyrrolidine N-methyl group correlate with enhanced binding affinity .

Basic: What purification methods ensure high purity, and how do they impact yield?

Answer:

Advanced: Which functional groups are prime targets for SAR-driven modifications?

Answer:

- Indole C3 Position : Substituents (e.g., halogens) modulate receptor selectivity .

- Cbz Group : Replacement with Boc or Fmoc alters metabolic stability .

- Pyrrolidine N-Methyl : Removal enhances solubility but reduces CNS penetration .

Example : shows that replacing Cbz with acetyl reduces cytotoxicity in HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.